molecular formula C29H30N2O2 B389502 11-(2-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(2-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B389502
M. Wt: 438.6g/mol
InChI Key: FEAIPHNAYUBJNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

11-(2-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their pharmacological properties, including anxiolytic, sedative, hypnotic, muscle relaxant, and anticonvulsant effects . This specific compound features a unique structure with a butoxyphenyl and a phenyl group attached to a hexahydrobenzo[b][1,4]benzodiazepin-7-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-(2-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclocondensation reaction.

    Introduction of Substituents: The butoxyphenyl and phenyl groups are introduced through substitution reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry. This method allows for the efficient and consistent synthesis of benzodiazepines by optimizing reaction conditions and minimizing waste .

Chemical Reactions Analysis

Types of Reactions

11-(2-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Mechanism of Action

The mechanism of action of 11-(2-butoxyphenyl)-3-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with the GABA_A receptor complex. This compound acts as a positive allosteric modulator, enhancing the inhibitory effects of gamma-aminobutyric acid (GABA) on neuronal activity. This leads to increased chloride ion conductance across the neuronal membrane, resulting in hyperpolarization and reduced neuronal excitability .

Properties

Molecular Formula

C29H30N2O2

Molecular Weight

438.6g/mol

IUPAC Name

6-(2-butoxyphenyl)-9-phenyl-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O2/c1-2-3-17-33-27-16-10-7-13-22(27)29-28-25(30-23-14-8-9-15-24(23)31-29)18-21(19-26(28)32)20-11-5-4-6-12-20/h4-16,21,29-31H,2-3,17-19H2,1H3

InChI Key

FEAIPHNAYUBJNB-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Canonical SMILES

CCCCOC1=CC=CC=C1C2C3=C(CC(CC3=O)C4=CC=CC=C4)NC5=CC=CC=C5N2

Origin of Product

United States

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